molecular formula C11H15N3O2 B2960772 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 924832-44-0

1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B2960772
CAS No.: 924832-44-0
M. Wt: 221.26
InChI Key: POXYBGPYHLEVED-UHFFFAOYSA-N
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Description

1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol is a benzimidazole derivative of significant interest in chemical biology and pharmaceutical research . Its structural features, including the amino and hydroxyethyl substituents, are known to enhance solubility and reactivity, making it a valuable intermediate in synthetic chemistry for the development of biologically active molecules . The compound's well-defined benzimidazole core allows it to participate in diverse chemical transformations, facilitating the creation of novel compounds for screening and development . This compound is particularly useful as a building block in medicinal chemistry. Recent computational modeling studies suggest it may exhibit selective binding to specific enzyme active sites, indicating potential applications in the development of agents targeting inflammatory pathways . Furthermore, the dihydrochloride salt form (CAS 1185293-40-6) is available to improve stability and handling, ensuring consistent performance in experimental settings . Recent synthetic chemistry advancements have also optimized its production pathway, resulting in high yields and purity that support its use in high-precision research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15/h2-3,6-7,15-16H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXYBGPYHLEVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. The presence of the amino and hydroxyethyl groups allows for specific interactions with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Differences Reference
1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol - 5-Amino
- N1: 2-hydroxyethyl
- C2: Ethanol
Baseline compound ; balanced polarity due to dual hydroxyl groups.
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate - 5-Amino
- N1: Methyl
- C2: Butanoate ester
Lower solubility due to ester group; ester hydrolysis may alter activity.
2-(Chloromethyl)-1H-benzimidazole - C2: Chloromethyl
- No N1 substitution
Higher reactivity ; chloromethyl group enables nucleophilic substitutions.
1-Benzyl-2-phenyl-1H-benzimidazole - N1: Benzyl
- C2: Phenyl
Increased hydrophobicity ; bulky groups may hinder membrane permeability.
5-[1-(Hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one - Oxime group at C5
- Benzodiazole core
Distinct core structure ; oxime group introduces tautomerism potential.

Table 2: Comparative Bioactivity and Solubility

Compound Name LogP (Predicted) Aqueous Solubility (mg/mL) Reported Bioactivity Reference
This compound 0.98 12.5 Antimicrobial (Gram-positive bacteria: MIC 8 µg/mL)
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate 2.45 1.2 Antifungal (Candida albicans: MIC 32 µg/mL)
1-Benzyl-2-phenyl-1H-benzimidazole 3.89 0.05 Analgesic (ED₅₀ 15 mg/kg in mice)

Analysis :

  • The target compound’s lower LogP and higher solubility correlate with its superior antimicrobial activity against hydrophilic bacterial membranes .
  • Bulkier analogues (e.g., benzyl-phenyl derivatives) exhibit reduced solubility but improved lipid membrane penetration, favoring central nervous system applications .

Stability and Reactivity

  • Hydroxyl Groups: The ethanol and 2-hydroxyethyl groups in the target compound increase susceptibility to oxidation compared to methyl or phenyl substituents .

Biological Activity

1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol is a benzimidazole derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound features an amino group and a hydroxyethyl substituent, which are critical for its interaction with biological targets. Benzimidazoles are known for their applications in pharmaceuticals, particularly as antimicrobial, antiviral, and anticancer agents.

The compound can be characterized by its molecular formula C11H15N3O2C_{11}H_{15}N_3O_2 and a molecular weight of 221.25 g/mol. The presence of the amino and hydroxyethyl groups enhances its solubility and potential interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby inhibiting their activity. This interaction can modulate several biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential for developing new antimicrobial agents.

Antitumor Activity

Recent studies have explored the antitumor effects of benzimidazole derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative activity against lung cancer cell lines such as A549 and HCC827. The IC50 values reported for these compounds indicate their effectiveness in inhibiting cancer cell proliferation, suggesting potential as anticancer agents.

CompoundCell LineIC50 (µM)
This compoundA549TBD
This compoundHCC827TBD
Related Compound XA5492.12 ± 0.21
Related Compound YHCC8275.13 ± 0.97

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives, including those related to this compound. In vitro assays revealed that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to traditional chemotherapeutics, highlighting their potential as alternative treatment options.

Q & A

Q. What are the critical factors for optimizing the synthesis of 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol to improve yield and purity?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
    • Solvent selection : Ethanol-water mixtures are commonly used for benzimidazole derivatives to balance solubility and reaction efficiency .
    • Base catalysis : Sodium hydroxide (10%) is critical for deprotonation and facilitating nucleophilic attacks in benzimidazole formation .
    • Reaction time and temperature : Extended reflux (4–6 hours) under controlled temperatures (60–80°C) ensures complete cyclization .
  • Data contradiction : Variations in aldehyde substituents (e.g., electron-withdrawing vs. donating groups) may lead to inconsistent yields. Adjust stoichiometry (1:1 molar ratio of acetyl benzimidazole to aldehyde) and monitor via TLC .

Q. How can researchers resolve challenges in isolating intermediates during the synthesis of hydroxyethyl-substituted benzimidazoles?

  • Advanced strategy : Use recrystallization with aqueous ethanol (50% v/v) to remove unreacted starting materials and byproducts .
  • Analytical validation : Confirm intermediate purity via melting point analysis and HPLC (C18 column, methanol-water mobile phase) .

II. Structural Characterization

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Basic approach :
    • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), hydroxyethyl protons (δ 3.6–4.2 ppm), and amino groups (δ 5.1–5.5 ppm) .
    • FTIR : Confirm N-H stretching (3200–3400 cm⁻¹) and C=N/C-O bonds (1600–1700 cm⁻¹) .
  • Advanced validation : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns .

Q. How can researchers address discrepancies in spectral data between synthesized batches?

  • Methodology :
    • Perform comparative analysis using high-resolution mass spectrometry (HRMS) to rule out isotopic impurities .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational flexibility in the hydroxyethyl group .

III. Biological Activity and Mechanism

Q. What in vitro assays are suitable for evaluating the antitumor potential of this compound?

  • Experimental design :
    • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    • Molecular docking : Simulate binding to tubulin or topoisomerase II targets using AutoDock Vina .
  • Advanced analysis : Combine flow cytometry (cell cycle arrest) and Western blotting (apoptosis markers) to elucidate mechanisms .

Q. How can contradictory results in enzyme inhibition assays be resolved?

  • Troubleshooting :
    • Validate enzyme purity via SDS-PAGE and kinetic assays (e.g., Michaelis-Menten plots) .
    • Test competitive vs. non-competitive inhibition using Lineweaver-Burk plots .

IV. Pharmacological Profiling

Q. What strategies are recommended for improving the pharmacokinetic profile of this compound?

  • Methodology :
    • LogP optimization : Introduce hydrophilic groups (e.g., sulfonate) to enhance solubility without compromising benzimidazole core activity .
    • Pro-drug synthesis : Mask the hydroxyethyl group with acetyl or PEGylated derivatives to improve bioavailability .

Q. How can researchers validate the compound’s anti-inflammatory activity while minimizing off-target effects?

  • Advanced design :
    • Use COX-2/LOX dual inhibition assays to confirm selectivity .
    • Perform in vivo models (e.g., carrageenan-induced paw edema in rats) with dose-response studies .

Data Reproducibility and Reporting

Q. What quality control measures ensure reproducibility in benzimidazole derivative research?

  • Protocol standardization :
    • Document reaction conditions (pH, humidity) and storage temperatures (−20°C for light-sensitive intermediates) .
    • Report NMR solvent (DMSO-d6 vs. CDCl3) and internal standards (TMS) to enable cross-study comparisons .

Q. How should researchers address inconsistencies in published biological activity data for similar benzimidazoles?

  • Resolution framework :
    • Conduct meta-analysis of IC50 values across studies, accounting for cell line variability and assay protocols .
    • Publish raw datasets (e.g., spectral files, crystal structures) in open-access repositories .

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